11-Oxo Fluticasone Propionate
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Overview
Description
11-Oxo Fluticasone Propionate is a synthetic glucocorticoid compound with the molecular formula C25H29F3O5S and a molecular weight of 498.56 g/mol . It is a derivative of Fluticasone Propionate, which is widely used in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and allergic rhinitis . The compound is known for its potent anti-inflammatory properties and is used in various pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Oxo Fluticasone Propionate involves multiple steps, starting from the parent compound, Fluticasone Propionate. One common method includes the oxidation of Fluticasone Propionate to introduce the 11-oxo functional group. This can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using efficient and scalable methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
11-Oxo Fluticasone Propionate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones back to hydroxyl groups.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reagents, nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with distinct pharmacological properties .
Scientific Research Applications
11-Oxo Fluticasone Propionate is extensively used in scientific research due to its potent anti-inflammatory properties. Some of its applications include:
Biology: Studied for its effects on cellular signaling pathways and gene expression related to inflammation.
Medicine: Investigated for its therapeutic potential in treating inflammatory diseases, asthma, and COPD.
Industry: Used in the formulation of pharmaceutical products, including inhalers and nasal sprays.
Mechanism of Action
11-Oxo Fluticasone Propionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of the receptor, which then translocates to the nucleus and modulates the expression of specific genes involved in the inflammatory response. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation .
Comparison with Similar Compounds
11-Oxo Fluticasone Propionate is unique due to its specific structural modifications, which enhance its anti-inflammatory properties compared to other glucocorticoids. Similar compounds include:
Fluticasone Propionate: The parent compound with similar anti-inflammatory effects but different pharmacokinetic properties.
Fluticasone Furoate: Another derivative with enhanced binding affinity to glucocorticoid receptors.
Ticabesone Propionate: A related compound with similar therapeutic applications but different chemical structure.
These comparisons highlight the unique structural features and enhanced pharmacological properties of this compound.
Properties
Molecular Formula |
C25H29F3O5S |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
[6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C25H29F3O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18H,5,8,10-12H2,1-4H3 |
InChI Key |
RGGLGWLQXMGICO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(=O)C3(C2CC(C4=CC(=O)C=CC43C)F)F)C)C)C(=O)SCF |
Origin of Product |
United States |
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